2-Methoxy-2-oxoethylzinc chloride, 0.50 M in Ether
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Overview
Description
2-Methoxy-2-oxoethylzinc chloride, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. It is a solution of 2-methoxy-2-oxoethylzinc chloride in ether, which serves as a solvent. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-oxoethylzinc chloride can be synthesized through the reaction of 2-methoxy-2-oxoethyl chloride with zinc in the presence of a suitable solvent like ether. The reaction typically involves the following steps:
- Dissolution of zinc in ether.
- Addition of 2-methoxy-2-oxoethyl chloride to the solution.
- Stirring the mixture under controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-2-oxoethylzinc chloride follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and 2-methoxy-2-oxoethyl chloride.
- Employing large reactors with precise temperature and pressure control.
- Ensuring efficient mixing and reaction completion.
- Purification of the final product to achieve the desired concentration of 0.50 M in ether .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-oxoethylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds with other organic halides or pseudohalides.
Common Reagents and Conditions
Reagents: Common reagents used with 2-methoxy-2-oxoethylzinc chloride include halides, carbonyl compounds, and other organometallic reagents.
Conditions: Reactions typically occur under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving 2-methoxy-2-oxoethylzinc chloride depend on the specific reaction type. For example:
Substitution Reactions: Products include substituted methoxy compounds.
Addition Reactions: Products include β-hydroxy ketones or alcohols.
Coupling Reactions: Products include biaryl or diaryl compounds.
Scientific Research Applications
2-Methoxy-2-oxoethylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules and intermediates.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-methoxy-2-oxoethylzinc chloride involves its ability to act as a nucleophile or electrophile in various reactions. The zinc atom in the compound can coordinate with other molecules, facilitating the formation of new bonds. The methoxy and oxo groups provide additional reactivity, allowing the compound to participate in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-oxoethylzinc bromide: Similar in structure but contains a bromide ion instead of chloride.
2-Ethoxy-2-oxoethylzinc chloride: Similar but with an ethoxy group instead of a methoxy group.
2-Tert-butoxy-2-oxoethylzinc chloride: Contains a tert-butoxy group instead of a methoxy group.
Uniqueness
2-Methoxy-2-oxoethylzinc chloride is unique due to its specific reactivity profile, which is influenced by the methoxy and oxo groups. This makes it particularly useful in certain types of organic synthesis where other similar compounds may not be as effective .
Properties
Molecular Formula |
C3H5ClO2Zn |
---|---|
Molecular Weight |
173.9 g/mol |
IUPAC Name |
chlorozinc(1+);methyl acetate |
InChI |
InChI=1S/C3H5O2.ClH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HDZMJPALPKGTKT-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
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